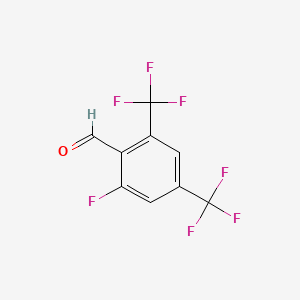

2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F7O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWRFYUFIINRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C=O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist

Executive Summary

2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde is a highly functionalized organofluorine compound positioned as a versatile building block in modern medicinal and agrochemical research.[1] Its unique architecture, featuring a reactive aldehyde warhead flanked by potent electron-withdrawing trifluoromethyl groups and a fluorine atom, suggests significant potential for biological activity. However, a review of the current scientific literature reveals a notable absence of specific, peer-reviewed studies elucidating its precise mechanism of action (MOA). This guide, therefore, moves beyond a simple summary of existing data. Instead, it provides a prospective analysis, grounded in established biochemical principles, to propose testable hypotheses for its MOA. We will dissect the molecule's structural components, postulate its likely biological interactions, and present a comprehensive, multi-phased experimental workflow designed to rigorously investigate and validate these hypotheses. This document serves as a strategic roadmap for any research program aiming to unlock the therapeutic or industrial potential of this promising, yet under-characterized, chemical entity.

Molecular Profile and Physicochemical Properties

The reactivity and biological fate of any compound are dictated by its chemical structure. This compound is defined by three key features: the benzaldehyde core, two trifluoromethyl (-CF₃) groups, and a single fluorine (-F) atom. The trifluoromethyl groups are known to significantly enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[1] The aldehyde functional group, rendered highly electrophilic by the strong electron-withdrawing effects of the adjacent substituents, represents a prime site for interaction with biological nucleophiles.

| Property | Value | Source |

| CAS Number | 1017777-37-5 | [2][3] |

| Molecular Formula | C₉H₃F₇O | [1][2][3] |

| Formula Weight | 260.11 g/mol | [2][3] |

| Appearance | Clear, light yellow liquid | [3] |

| Refractive Index | 1.4154 | [2] |

| Key Structural Features | Electrophilic Aldehyde, Two -CF₃ groups, One -F group | N/A |

Postulated Mechanisms of Action: From Hypothesis to Validation

Given its potent electrophilic nature and high lipophilicity, we can formulate several primary hypotheses for the compound's biological activity. These hypotheses are not mutually exclusive and provide a foundation for a structured investigation.

Hypothesis 1: Covalent Enzyme Inhibition The aldehyde group is a well-known "warhead" for covalent inhibitors. The extreme electron-withdrawing environment of the aromatic ring makes the aldehyde carbon highly susceptible to nucleophilic attack from amino acid residues within an enzyme's active site (e.g., cysteine thiols, serine hydroxyls, or lysine amines). This interaction would form a stable, covalent bond, leading to irreversible or slowly reversible inhibition of the target protein. This is a common mechanism for targeted therapeutic agents.

Hypothesis 2: Antimicrobial Activity via Membrane Disruption The presence of multiple fluorine atoms significantly increases the compound's lipophilicity.[1] This property could enable it to intercalate into the lipid bilayers of bacterial cell membranes. Accumulation within the membrane could disrupt its structural integrity, leading to increased permeability, loss of essential ion gradients, and ultimately, cell death.[1] This mechanism would likely exhibit broad-spectrum antimicrobial effects.

Hypothesis 3: General Cytotoxicity through Non-specific Reactivity While covalent modification can be highly specific, a sufficiently reactive electrophile can also engage in non-specific reactions with a wide array of cellular proteins and biomolecules. This could lead to widespread protein dysfunction, induction of cellular stress pathways (like the unfolded protein response), and eventual apoptosis or necrosis. Distinguishing between targeted inhibition and general cytotoxic effects is a critical step in evaluating therapeutic potential.

A Phased Experimental Workflow for MOA Elucidation

To systematically investigate these hypotheses, we propose a logical, three-phase research plan. Each phase is designed to answer key questions and provide the data necessary to proceed to the next stage of inquiry.

Phase I: Baseline Activity and Selectivity Profiling

The initial goal is to confirm biological activity and establish a therapeutic window. This involves screening the compound against a diverse set of biological systems to identify where its activity is most pronounced.

Caption: Workflow for initial screening of biological activity.

Protocol 1: Broad-Spectrum Cytotoxicity Assay

-

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50) across a panel of human cell lines.

-

Methodology (MTT Assay):

-

Seed cells (e.g., A549 lung cancer, MCF7 breast cancer, HEK293 normal kidney) in 96-well plates and allow them to adhere overnight.

-

Prepare a 10-point serial dilution of the compound in appropriate cell culture medium.

-

Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with DMSO or a similar solvent.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Validation: Include a positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) to ensure the assay is performing correctly. The IC50 values will reveal both potency and selectivity.

Protocol 2: Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against key pathogenic bacteria.

-

Methodology (Broth Microdilution):

-

Prepare a two-fold serial dilution of the compound in a 96-well plate using cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10⁵ CFU/mL.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Validation: Include a positive control (e.g., Ciprofloxacin), a negative (no drug) growth control, and a sterility control to validate the results.

Phase II: Mechanistic Deep Dive – Target Engagement

If Phase I reveals potent and selective activity, the next step is to determine how the compound interacts with its molecular targets. This phase focuses on testing the covalent inhibition and membrane disruption hypotheses.

Caption: Experimental workflows to test specific MOA hypotheses.

Protocol 3: Covalent Inhibitor Kinetics Assay

-

Objective: To determine if the compound acts as a time-dependent inhibitor, a hallmark of covalent modification.

-

Methodology:

-

Select a model nucleophilic enzyme (e.g., Papain, a cysteine protease).

-

Pre-incubate the enzyme with various concentrations of the compound for different time intervals (0, 5, 15, 30, 60 minutes).

-

Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.

-

Measure the reaction rate using a spectrophotometer or fluorometer.

-

-

Causality & Validation: A progressive decrease in enzyme activity with longer pre-incubation times, even after dilution, strongly suggests covalent inhibition. This is contrasted with a non-covalent inhibitor, whose effect would be instantaneous and reversible upon dilution.

Protocol 5: Bacterial Membrane Permeability Assay

-

Objective: To assess whether the compound disrupts the integrity of the bacterial cell membrane.

-

Methodology (Propidium Iodide Uptake):

-

Wash and resuspend bacteria (E. coli or S. aureus) in a suitable buffer.

-

Treat the bacterial suspension with the compound at its MIC and 2x MIC.

-

Add Propidium Iodide (PI), a fluorescent dye that cannot cross intact membranes but fluoresces upon binding to intracellular DNA.

-

Measure the increase in fluorescence over time using a fluorometer.

-

-

Validation: Use a known membrane-disrupting agent (e.g., Polymyxin B) as a positive control and a vehicle-treated sample as a negative control. A significant increase in fluorescence in the compound-treated sample indicates membrane permeabilization.

Phase III: Validating the Role of the Aldehyde Warhead

To confirm that the aldehyde group is essential for the observed biological activity (the "pharmacophore"), a small set of structural analogues must be synthesized and tested. This is a foundational principle of medicinal chemistry known as Structure-Activity Relationship (SAR) analysis.

Caption: Logic flow for validating the aldehyde's role via SAR.

Protocol: Synthesis and Testing of Key Analogues

-

Objective: To determine if removing or modifying the electrophilic aldehyde abolishes biological activity.

-

Methodology:

-

Synthesis:

-

Alcohol Analogue: Reduce the parent compound's aldehyde to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

-

Carboxylic Acid Analogue: Oxidize the aldehyde to a carboxylic acid using an oxidant like potassium permanganate (KMnO₄) or Jones reagent.

-

-

Purification & Characterization: Purify all synthesized analogues using column chromatography and confirm their structures via ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

-

Biological Testing: Screen the purified parent compound and its new analogues in the primary cytotoxicity and/or antimicrobial assays established in Phase I.

-

-

Causality & Validation: If the alcohol and carboxylic acid analogues show a dramatic loss of potency (e.g., >100-fold increase in IC50 or MIC), it provides compelling evidence that the electrophilic character of the aldehyde is indispensable for the compound's mechanism of action.

Conclusion

This compound stands as a compound of significant synthetic interest with a high potential for potent biological activity. While its mechanism of action remains uncharacterized in the public domain, its structure provides clear, testable hypotheses. By employing the systematic, multi-phased research workflow detailed in this guide—progressing from broad activity screening to specific mechanistic assays and finally to structure-activity relationship validation—researchers can rigorously and efficiently elucidate the compound's MOA. This foundational knowledge is the critical first step in transforming a promising chemical building block into a validated lead compound for drug development or other advanced applications.

References

- This compound - Benchchem. Benchchem.

- This compound, 97%, Thermo Scientific 1 g | Buy Online. Fisher Scientific.

- 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde | 1428234-81-4 | Benchchem. Benchchem.

- 2-Fluoro-4-(trifluoromethyl)benzaldehyde 98 89763-93-9 - Sigma-Aldrich. Sigma-Aldrich.

-

2-Fluoro-6-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 521933 - PubChem . PubChem. Available at: [Link]

-

2-Fluoro-4-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 522929 - PubChem . PubChem. Available at: [Link]

-

Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis . ResearchGate. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. Available at: [Link]

Sources

A Technical Guide to the Strategic Application of 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde in the Synthesis of Novel Therapeutic Agents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and fluorinated alkyl groups has become a cornerstone of modern medicinal chemistry, profoundly enhancing the metabolic stability, lipophilicity, and target-binding affinity of therapeutic candidates.[1][2] 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde, a highly functionalized aromatic aldehyde, represents a potent building block for drug discovery programs. Its unique substitution pattern—featuring two powerful electron-withdrawing trifluoromethyl groups and an ortho-fluoro atom—creates a highly reactive and synthetically versatile scaffold. This guide provides an in-depth analysis of the molecule's chemical properties, explores its core reactivity, and presents a detailed, field-proven protocol for its application in synthesizing advanced amine intermediates, which are pivotal for the development of next-generation therapeutics.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The design of novel therapeutic agents is a multifactorial challenge, requiring the optimization of a molecule's pharmacological activity, pharmacokinetic profile, and safety. The trifluoromethyl (-CF3) group is a key moiety in this endeavor, prized for its ability to significantly alter a molecule's electronic properties and confer desirable drug-like characteristics.[1]

Key contributions of the -CF3 group include:

-

Enhanced Metabolic Stability: The strength of the Carbon-Fluorine bond increases resistance to metabolic degradation by oxidative enzymes (e.g., Cytochrome P450s), often prolonging a drug's half-life.

-

Increased Lipophilicity: The -CF3 group can enhance a molecule's ability to cross cellular membranes, which can be crucial for reaching intracellular targets.

-

Modulated Binding Affinity: The strong electron-withdrawing nature of the group can alter the pKa of nearby functionalities and create favorable electrostatic or hydrophobic interactions with target proteins, potentially increasing potency and selectivity.[1]

This compound combines these benefits with the synthetic utility of an aldehyde and the unique properties of an ortho-fluoro substituent. This specific arrangement makes it a high-value precursor for developing new therapeutic agents, particularly in areas like oncology and virology where targeted inhibitors are essential.[1][3]

Physicochemical Properties and Reactivity Profile

This compound (CAS: 1017777-37-5) is a specialized reagent whose structure is engineered for high reactivity.[1][4][5]

| Property | Value | Source |

| CAS Number | 1017777-37-5 | [4][5] |

| Molecular Formula | C₉H₃F₇O | [1][4][5] |

| Molecular Weight | 260.11 g/mol | [4][5] |

| Appearance | Clear, light yellow liquid | [ChemicalBook] |

| Purity | ≥97% | [5] |

| Sensitivity | Air Sensitive | [5] |

| Refractive Index | 1.4154 | [5] |

Causality of Enhanced Reactivity

The synthetic utility of this molecule is dominated by the aldehyde functional group, whose reactivity is significantly amplified by the aromatic substituents.

-

Inductive Effect: The two -CF3 groups and the fluorine atom are highly electronegative, exerting a powerful electron-withdrawing inductive effect across the benzene ring.

-

Increased Electrophilicity: This electron withdrawal strongly polarizes the carbonyl bond of the aldehyde, making the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack.[6] This is a critical feature that drives reactions such as condensation, Wittig olefination, and, most importantly for drug discovery, reductive amination.[6]

-

Ortho-Fluoro Effect: The fluorine atom at the ortho-position (C2) further enhances the acidity of the aldehydic proton and influences the conformation of the aldehyde group, which can affect selectivity in certain reactions.

This combination of effects makes this compound a superior substrate for forming carbon-nitrogen bonds, a foundational step in the synthesis of countless pharmaceutical agents.

Core Synthetic Application: Reductive Amination for Amine Scaffold Synthesis

Reductive amination is one of the most powerful and widely used methods for synthesizing primary, secondary, and tertiary amines. The process involves the reaction of a carbonyl compound (in this case, our aldehyde) with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.

For this highly activated aldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reducing agent. It is sufficiently mild to not reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate.[7][8] This selectivity prevents side reactions and leads to high yields of the desired amine product.[7][8] The procedure is tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis.[7][8]

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the reductive amination of this compound.

Caption: A generalized workflow for reductive amination.

Detailed Step-by-Step Protocol

This protocol is a representative, self-validating procedure based on established methods for reductive amination with activated aldehydes.[7][8]

-

Reagent Preparation: To a solution of the desired primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE, 0.1-0.2 M), add this compound (1.1 equivalents).

-

Causality: DCE is the preferred solvent as it is non-protic and effectively solubilizes both the reactants and the reducing agent.[7] Using a slight excess of the aldehyde ensures complete consumption of the potentially more valuable amine.

-

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours.

-

Causality: The high electrophilicity of the aldehyde allows for efficient formation of the imine intermediate without the need for acid catalysis, which might otherwise compromise sensitive functional groups.[7]

-

-

Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes. The reaction may be mildly exothermic.

-

Causality: Portion-wise addition controls the reaction rate. NaBH(OAc)₃ is selective for the protonated imine over the aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[8]

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

-

Aqueous Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Stir vigorously for 30 minutes until gas evolution ceases.

-

Causality: The basic aqueous solution neutralizes the acetic acid byproducts from the reducing agent and quenches any unreacted NaBH(OAc)₃.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired secondary or tertiary amine.

Mechanism of Action

The success of this protocol hinges on the two-stage reaction mechanism occurring in a single pot.

Caption: The two-stage mechanism of reductive amination.

Outlook: A Gateway to Diverse Therapeutic Scaffolds

The secondary and tertiary amines synthesized from this compound are not end-products but rather high-value intermediates for constructing a multitude of complex therapeutic agents. By varying the amine input in the reductive amination protocol, researchers can rapidly generate a library of diverse chemical scaffolds for screening and lead optimization.

Potential applications of the resulting amine intermediates include:

-

Kinase Inhibitors: Many ATP-competitive kinase inhibitors utilize a substituted aniline or benzylamine core to interact with the hinge region of the kinase domain.

-

GPCR Ligands: The amine functionality is crucial for forming salt bridges with key aspartate residues in the binding pockets of many G-protein coupled receptors.

-

Antiviral Agents: Amine-containing heterocycles are common scaffolds in drugs targeting viral proteases and polymerases.

The unique electronic and steric properties of the 2-fluoro-4,6-bis(trifluoromethyl)phenyl moiety offer a novel vector for exploring structure-activity relationships (SAR) in these and other drug classes.

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its highly activated aldehyde group, a direct consequence of its unique fluorination pattern, makes it an ideal substrate for robust and high-yield C-N bond formation via reductive amination. The presented protocol offers a reliable and scalable method for synthesizing diverse amine intermediates. These intermediates serve as critical precursors for novel therapeutic agents, where the strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance pharmacokinetic and pharmacodynamic properties. The continued exploration of this reagent in medicinal chemistry programs is poised to unlock new and effective treatments for a range of human diseases.

References

- WO2020044245A1 - Bioactive compound - Google P

-

Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (URL: [Link])

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. (URL: [Link])

-

Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - NIH. (URL: [Link])

- WO2017177265A1 - Injectable composition for delivery of a biologically active agent - Google P

-

Reductive Amination & Amide Synthesis (IOC 40) - YouTube. (URL: [Link])

-

2-Fluoro-4-(trifluoromethyl)benzaldehyde | CAS#:89763-93-9 | Chemsrc. (URL: [Link])

-

Recent advances in the diverse transformations of trifluoromethyl alkenes - RSC Publishing. (URL: [Link])

-

This compound, 97%, Thermo Scientific 1 g | Buy Online. (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

-

2-Fluoro-6-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 521933 - PubChem. (URL: [Link])

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. (URL: [Link])

-

Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC - NIH. (URL: [Link])

-

The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. (URL: [Link])

Sources

- 1. This compound|RUO [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1017777-37-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 6. nbinno.com [nbinno.com]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction of 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde

Introduction: The Strategic Importance of the Wittig Reaction in Modern Drug Discovery

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds with exceptional regioselectivity.[1][2] Developed by Georg Wittig in 1954, this Nobel Prize-winning transformation facilitates the conversion of aldehydes and ketones into alkenes through the reaction with a phosphorus ylide, often referred to as a Wittig reagent.[3] In the landscape of medicinal chemistry and drug development, the Wittig reaction is an indispensable tool for the synthesis of complex molecular architectures, enabling the precise installation of alkene moieties that are prevalent in a vast array of bioactive molecules.[4]

This application note provides a detailed guide to employing the Wittig reaction with a particularly challenging substrate: 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde . The strong electron-withdrawing nature of the fluoro and trifluoromethyl groups significantly enhances the electrophilicity of the aldehyde, influencing reaction kinetics and potentially leading to side reactions if not properly controlled. We will explore the nuances of performing this transformation with stabilized and non-stabilized ylides, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Challenges and Considerations with an Electron-Deficient Benzaldehyde

The reactivity of the carbonyl group in an aldehyde is paramount to the success of the Wittig reaction. In the case of this compound, the presence of three potent electron-withdrawing groups—one fluorine and two trifluoromethyl groups—dramatically increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the aldehyde highly susceptible to nucleophilic attack by the phosphorus ylide.[5]

While this enhanced reactivity can lead to faster reaction times, it also presents several challenges:

-

Side Reactions: The increased reactivity can promote side reactions, such as Cannizzaro-type reactions or reactions with trace nucleophiles in the reaction mixture.

-

Ylide Stability: The choice between a stabilized and a non-stabilized ylide becomes critical not only for the stereochemical outcome but also for controlling the reaction rate.

-

Product Stability: The resulting fluorinated styrene derivative may exhibit altered stability and reactivity, which should be considered during workup and purification.

Understanding these factors is crucial for designing a robust and high-yielding Wittig protocol for this specific substrate.

Visualizing the Wittig Reaction: Mechanism and Workflow

To provide a clear conceptual framework, the following diagrams illustrate the mechanism of the Wittig reaction and a general experimental workflow.

Caption: The mechanistic pathway of the Wittig reaction.

Caption: A generalized experimental workflow for the Wittig reaction.

Experimental Protocols

Safety Precautions: this compound and its derivatives should be handled with care in a well-ventilated fume hood.[6][7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions involving strong bases like n-butyllithium must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Reaction with a Non-Stabilized Ylide (e.g., Methylenetriphenylphosphorane)

This protocol is designed to produce a terminal alkene and generally favors the formation of the (Z)-isomer, although in this case, a terminal alkene has no Z/E isomerism.[1]

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution will typically turn a characteristic orange or yellow color, indicating ylide formation.

-

Stir the reaction mixture at 0 °C for 1 hour.[1]

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired alkene.

-

Protocol 2: Reaction with a Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)

This protocol employs a commercially available, stable ylide and is expected to predominantly yield the (E)-alkene.[9] Due to the reduced reactivity of stabilized ylides, gentle heating may be required.

Materials:

-

(Carbethoxymethylene)triphenylphosphorane

-

Anhydrous toluene

-

This compound

-

Hexanes

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (Carbethoxymethylene)triphenylphosphorane (1.1 eq) and this compound (1.0 eq).

-

Add anhydrous toluene to dissolve the reactants.

-

-

Wittig Reaction:

-

Heat the reaction mixture to a gentle reflux (or a lower temperature such as 60-80 °C can be attempted first) and stir for 4-12 hours. Monitor the reaction progress by TLC. The high reactivity of the aldehyde may allow for a shorter reaction time and lower temperature.

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

The by-product, triphenylphosphine oxide, may precipitate out of the solution upon cooling or upon the addition of a non-polar solvent like hexanes.

-

Filter the mixture to remove the triphenylphosphine oxide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the (E)-alkene.

-

Data Summary Table

| Parameter | Protocol 1 (Non-Stabilized Ylide) | Protocol 2 (Stabilized Ylide) |

| Ylide | Methylenetriphenylphosphorane | (Carbethoxymethylene)triphenylphosphorane |

| Aldehyde | This compound | This compound |

| Stoichiometry (Ylide:Aldehyde) | 1.2 : 1.0 | 1.1 : 1.0 |

| Base | n-Butyllithium | Not required (ylide is stable) |

| Solvent | Anhydrous THF | Anhydrous Toluene |

| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |

| Reaction Time | 2-4 hours | 4-12 hours |

| Expected Product | Terminal Alkene | (E)-α,β-Unsaturated Ester |

Conclusion

The Wittig reaction of this compound is a highly effective method for the synthesis of novel fluorinated alkenes. The pronounced electrophilicity of the aldehyde necessitates careful control of reaction conditions. By selecting the appropriate ylide—non-stabilized for terminal alkenes or stabilized for (E)-α,β-unsaturated esters—and adhering to the detailed protocols provided, researchers can successfully navigate the challenges posed by this electron-deficient substrate. These application notes serve as a comprehensive guide for scientists and professionals in drug development, enabling the efficient synthesis of valuable fluorinated building blocks for new chemical entities.

References

-

Ashenhurst, J. (2018). Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]

-

Carl Roth GmbH + Co KG. (2020). Safety Data Sheet: Benzaldehyde. [Link]

-

Dougan, D. R. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. National Institutes of Health. [Link]

-

El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link]

-

LibreTexts. (2021). The Wittig Reaction: Synthesis of Alkenes. [Link]

-

JoVE. (n.d.). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]

-

University of California, Irvine. (n.d.). Solvent Free Wittig Reactions. [Link]

-

ResearchGate. (2025). A Reverse Wittig Coupling with Trifluoroacetaldehyde: A Convenient One-Step Synthesis of Trifluoromethyl Alkenes. [Link]

-

University of Evansville. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]

-

Morsch, L. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]

Sources

- 1. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. www1.udel.edu [www1.udel.edu]

Asymmetric synthesis with "2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde"

Application Note & Protocol Guide

Topic: Asymmetric Synthesis with 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde: A Proof-of-Concept for Organocatalyzed Carbon-Carbon Bond Formation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed theoretical framework and a practical, albeit prospective, protocol for the application of this compound in asymmetric synthesis. Given the limited published data on this specific substrate, this guide leverages established principles of organocatalysis with electronically similar aromatic aldehydes. We present a comprehensive, step-by-step protocol for a model asymmetric aldol reaction, substantiated by mechanistic insights and data from analogous systems. The objective is to equip researchers with a robust starting point for exploring the synthetic utility of this highly activated and potentially valuable building block.

Introduction: The Unique Potential of this compound

This compound is a distinctive aromatic aldehyde characterized by extreme electronic deficiency. The synergistic electron-withdrawing effects of two trifluoromethyl (CF₃) groups and a fluorine atom render the carbonyl carbon exceptionally electrophilic. This heightened reactivity makes it a compelling substrate for a variety of nucleophilic additions, particularly in the realm of asymmetric synthesis where precise control of stereochemistry is paramount.

Key Molecular Attributes:

-

High Electrophilicity: The primary driver of its reactivity, enabling reactions under mild conditions and with a broad range of nucleophiles.

-

Steric Profile: The ortho-fluoro and trifluoromethyl groups provide a defined steric environment around the carbonyl, which can be exploited to influence the facial selectivity of incoming nucleophiles.

-

Fluorine Content: The presence of multiple fluorine atoms can impart unique properties to the resulting molecules, such as increased metabolic stability, lipophilicity, and binding affinity, which are highly desirable in medicinal chemistry and materials science.

While this aldehyde is commercially available, its specific applications in peer-reviewed asymmetric protocols are not yet widely documented. Therefore, this guide proposes a well-reasoned, hypothetical protocol based on foundational work in the field of organocatalysis.

Proposed Application: The Asymmetric Proline-Catalyzed Aldol Reaction

The organocatalytic, asymmetric aldol reaction is a cornerstone of modern organic synthesis. It facilitates the direct formation of chiral β-hydroxy ketones, which are versatile intermediates in the synthesis of complex molecules. The use of simple amino acids, such as L-proline, as catalysts makes this transformation environmentally benign and cost-effective.

Given its electronic properties, this compound is an ideal candidate for this reaction. Its high electrophilicity is expected to accelerate the reaction rate and lead to high conversion, even with less reactive ketone donors.

Mechanistic Rationale

The widely accepted Hajos-Parrish-Eder-Sauer-Wiechert reaction mechanism, further elucidated by List and Houk, provides the basis for our experimental design. The catalytic cycle proceeds through the following key steps:

-

Enamine Formation: L-proline reacts with the donor ketone (e.g., cyclohexanone) to form a chiral enamine intermediate. This is often the rate-determining step.

-

Nucleophilic Attack: The enamine attacks the highly electrophilic carbonyl carbon of the aldehyde from a specific face to avoid steric hindrance, establishing the new stereocenter.

-

Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxy ketone product and regenerate the L-proline catalyst.

The stereochemical outcome is controlled by the conformation of the transition state, which is directed by the proline catalyst.

Workflow and Catalytic Cycle Diagrams

The following diagrams illustrate the proposed experimental workflow and the underlying catalytic cycle.

Caption: Proposed Experimental Workflow

Caption: Proline-Catalyzed Aldol Reaction Cycle

Detailed Experimental Protocol (Prospective)

Disclaimer: This protocol has been designed based on established precedents for electron-deficient aldehydes. Optimization of catalyst loading, temperature, and reaction time may be required to achieve optimal results for this specific substrate.

Reaction: Asymmetric Aldol Addition of Cyclohexanone to this compound.

Materials:

-

This compound (1.0 eq)

-

Cyclohexanone (10.0 eq)

-

L-proline (0.3 eq, 30 mol%)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 274 mg, 1.0 mmol) and L-proline (34.5 mg, 0.3 mmol).

-

Solvent and Reagent Addition: Add anhydrous DMSO (2.0 mL). Stir the mixture for 5 minutes to ensure dissolution. Add cyclohexanone (1.04 mL, 10.0 mmol).

-

Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (approx. 25°C).

-

Monitoring: Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:EtOAc). The reaction is anticipated to run for 24-72 hours.

-

Work-up: Upon completion, quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the aldol product.

-

Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Interpretation and Optimization

The following table outlines key parameters and expected outcomes, providing a framework for systematic optimization.

| Parameter | Recommended Starting Point | Rationale & Optimization Strategy | Expected Outcome |

| Catalyst Loading | 30 mol% L-proline | A higher loading is often beneficial for driving the reaction to completion with highly activated substrates. Can be screened downwards (e.g., to 10-20 mol%) to improve atom economy once the reaction is established. | High conversion and enantioselectivity. |

| Solvent | Anhydrous DMSO | Polar aprotic solvents like DMSO or DMF are known to be effective for this reaction. Using an anhydrous solvent is critical to prevent premature hydrolysis of intermediates. | Good solubility of reagents and favorable reaction kinetics. |

| Temperature | Room Temperature (25°C) | Balances reaction rate with enantioselectivity. Lowering the temperature (e.g., to 4°C) may improve e.e. at the cost of a longer reaction time. | High yields and e.e. are often achievable at room temperature. |

| Reaction Time | 24-72 hours | The high electrophilicity of the aldehyde may lead to a faster reaction. Monitor closely by TLC to avoid potential side reactions from prolonged exposure to the catalyst. | Reaction should proceed to high conversion within this timeframe. |

| Enantiomeric Excess | >90% e.e. | Based on literature precedents with similar aldehydes, high stereocontrol is expected. | Formation of a single major enantiomer of the aldol product. |

Conclusion and Future Outlook

This compound represents a promising, albeit under-explored, reagent for asymmetric synthesis. Its pronounced electrophilicity makes it an excellent candidate for a wide range of organocatalytic and metal-catalyzed transformations. The prospective protocol detailed herein for the proline-catalyzed aldol reaction serves as a validated starting point for researchers. Successful implementation will not only yield valuable chiral building blocks but also pave the way for the development of novel synthetic methodologies centered around this unique aldehyde. Future work should focus on expanding the scope of nucleophiles and exploring other asymmetric transformations, such as Mannich, Friedel-Crafts, and Michael reactions.

References

-

Title: The role of fluorine in medicinal chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: The Proline-Catalyzed Direct Asymmetric Aldol Reaction Source: Journal of the American Chemical Society URL: [Link]

-

Title: Proline-Catalyzed Direct Asymmetric Aldol Reactions Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Asymmetric direct aldol reaction of aromatic aldehydes with acetone and cyclohexanone catalyzed by L-prolinamides Source: Tetrahedron: Asymmetry URL: [Link]

Application Note & Protocols: N-Heterocyclic Carbene-Catalyzed Reactions of 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde

Introduction: Unlocking Fluorinated Scaffolds

N-Heterocyclic carbenes (NHCs) have become indispensable tools in modern organic synthesis, primarily for their remarkable ability to function as powerful organocatalysts.[1] A key feature of NHC catalysis is the generation of acyl anion equivalents from aldehydes through a polarity reversal process known as umpolung.[2] This strategy transforms the typically electrophilic aldehyde carbonyl carbon into a potent nucleophile, opening avenues for a vast array of carbon-carbon bond-forming reactions.[3]

This application note focuses on the reactivity of 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde , a substrate of significant interest in medicinal and materials chemistry. The presence of three strongly electron-withdrawing groups (one fluorine and two trifluoromethyls) renders this molecule highly reactive and confers unique properties to its derivatives.[4] These properties include enhanced metabolic stability, lipophilicity, and binding affinity, making fluorinated motifs highly sought after in drug development and agrochemicals.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic pathways involved in the NHC-catalyzed reactions of this specialized aldehyde. We present detailed, field-proven protocols and explain the causality behind experimental choices to ensure reproducible and successful outcomes.

Mechanistic Framework: The Breslow Intermediate as the Keystone

The journey of any NHC-catalyzed reaction with an aldehyde begins with the formation of the crucial Breslow intermediate .[6] This transient species is the cornerstone of the umpolung reactivity.

The process initiates with the nucleophilic attack of the NHC on the highly electrophilic carbonyl carbon of this compound, forming a zwitterionic tetrahedral adduct.[7] This adduct then undergoes a proton transfer to yield the enaminol structure known as the Breslow intermediate.[3] While this proton transfer was once a topic of debate, it is now understood to be kinetically disfavored as a direct 1,2-shift and is often assisted by other species in the reaction medium or even by the product itself in an autocatalytic fashion.[8][9]

The formation of a stable Breslow intermediate from the closely related 2,4-bis(trifluoromethyl)benzaldehyde has been experimentally observed and characterized, providing strong precedent for its formation and central role in the reactivity of our target substrate.[10]

Figure 1: Formation of the nucleophilic Breslow intermediate.

Principal Reaction Pathways

Once formed, the nucleophilic Breslow intermediate can engage in several productive reaction cascades. The highly electron-deficient nature of this compound makes it not only a good precursor for the Breslow intermediate but also an excellent electrophile for subsequent steps.

Pathway A: Homo-Benzoin Condensation

The classic transformation enabled by NHCs is the benzoin condensation.[11] In this pathway, the Breslow intermediate attacks a second molecule of the aldehyde. Subsequent collapse of the resulting intermediate and regeneration of the NHC catalyst furnishes a highly functionalized, polyfluorinated α-hydroxy ketone (a benzoin adduct). This reaction is 100% atom-economical and creates a new stereocenter.[12]

Figure 2: Catalytic cycle for the homo-benzoin condensation.

Pathway B: A Novel FluoroFusion SNAr Reaction

Recent studies have demonstrated that NHC-generated Breslow intermediates can participate in nucleophilic aromatic substitution (SNAr) reactions with highly electron-deficient perfluoroarenes.[13][14] Given that our substrate contains an activated C-F bond, a competitive SNAr pathway is plausible. The Breslow intermediate could act as the nucleophile, attacking the fluorine-bearing carbon of a second aldehyde molecule. This would lead to the formation of a functionalized perfluorinated diarylmethanone, a valuable motif in medicinal chemistry.[13] This pathway underscores the versatile reactivity of this unique substrate.

Figure 3: Plausible catalytic cycle for an SNAr reaction.

Experimental Application & Protocols

This section provides a detailed, self-validating protocol for the NHC-catalyzed homo-benzoin condensation of this compound. The causality for each choice of reagent and condition is explained to empower the researcher.

Materials & Reagents

| Reagent | Purpose & Rationale | Recommended Grade |

| This compound | Substrate | >98% purity |

| IPr·HCl (or IMes·HCl) | NHC Precatalyst. Bulky N-aryl groups enhance catalyst stability and efficiency.[15] | >98% purity |

| Cesium Carbonate (Cs₂CO₃) | Base. A weak, non-nucleophilic base is crucial for generating the free carbene in situ without promoting side reactions like Cannizzaro.[16] | Anhydrous, >99% |

| Tetrahydrofuran (THF) | Solvent. Anhydrous, aprotic solvent is mandatory to prevent quenching of the carbene and intermediates.[17] | Anhydrous, <50 ppm H₂O |

| Ethyl Acetate & Hexanes | Eluents for Chromatography | HPLC Grade |

| Silica Gel | Stationary Phase | 230-400 mesh |

Step-by-Step Protocol: Homo-Benzoin Condensation

Safety First: Conduct all operations in a well-ventilated fume hood. Fluorinated organic compounds require careful handling. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reaction Setup:

-

To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the NHC precatalyst IPr·HCl (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, 0.02 mmol, 8.5 mg, 0.1 eq).

-

Add anhydrous cesium carbonate (Cs₂CO₃, 0.03 mmol, 9.8 mg, 0.15 eq).

-

Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 10 minutes. This inert atmosphere is critical to prevent oxidative degradation.

-

-

Catalyst Generation:

-

Using a syringe, add 2.0 mL of anhydrous THF to the flask.

-

Stir the resulting suspension at room temperature for 30 minutes. This pre-stirring step allows for the in situ generation of the free N-heterocyclic carbene from its salt.[18]

-

-

Substrate Addition & Reaction:

-

In a separate vial, dissolve this compound (0.2 mmol, 52 mg, 1.0 eq) in 1.0 mL of anhydrous THF.

-

Slowly add the aldehyde solution to the stirring catalyst suspension via syringe.

-

Raise the temperature to 40 °C using an oil bath. The mild heating can accelerate the reaction, particularly the formation of the Breslow intermediate and the subsequent C-C bond formation.[16]

-

-

Reaction Monitoring:

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:4 mixture of ethyl acetate/hexanes as the eluent. The product, being more polar and larger than the starting aldehyde, will have a lower Rf value.

-

Alternatively, GC-MS can be used to monitor the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

-

-

Workup & Purification:

-

Once the reaction is complete, cool the flask to room temperature.

-

Quench the reaction by adding 5 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude residue is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to isolate the pure benzoin product.

-

-

Product Characterization:

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The presence of a hydroxyl group can be confirmed by IR spectroscopy (broad peak ~3400 cm⁻¹).

-

Summary & Outlook

The reaction of this compound with N-heterocyclic carbenes offers a powerful and direct route to novel, highly fluorinated molecular architectures. The formation of the Breslow intermediate enables classic transformations like the benzoin condensation and opens the door to innovative pathways such as SNAr reactions.[13] The resulting polyfluorinated products are high-value synthons for applications ranging from pharmaceuticals and agrochemicals to advanced materials science.[19] This guide provides the fundamental mechanistic understanding and a robust experimental protocol to empower researchers to explore this exciting area of fluorine chemistry.

References

-

Nolan, S. P., & Díez-González, S. (2008). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 108(9), 3425–3452. [Link]

-

Gao, S., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters, 26(11), 2338–2342. [Link]

-

Menon, R. S., Biju, A. T., & Nair, V. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 12, 444–461. [Link]

-

Hopkinson, M. N., et al. (2014). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 114(17), 8173-8258. [Link]

-

Zong, L., & Tan, C.-H. (2024). Recent advances in N-heterocyclic carbene (NHC)-catalyzed fluorination and fluoroalkylation. Organic Chemistry Frontiers. [Link]

-

Nair, V., Menon, R. S., & Biju, A. T. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 12, 444-461. [Link]

-

Gao, S., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters. [Link]

-

SRM University - AP, Andhra Pradesh. (2021). Organocatalysis Using N-Heterocyclic Carbenes (NHCs). YouTube. [Link]

-

Isamí, F. (2018). N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. Chalmers University of Technology Research. [Link]

-

Kubota, K., et al. (2020). Minimization of Amounts of Catalyst and Solvent in NHC-Catalyzed Benzoin Reactions of Solid Aldehydes: Mechanistic Consideration of Solid-to-Solid Conversion and Total Synthesis of Isodarparvinol B. ACS Omega, 5(17), 10073–10081. [Link]

-

Bode, J. W. (2011). On the Mechanism of N-Heterocyclic Carbene-Catalyzed Reactions Involving Acyl Azoliums. Accounts of Chemical Research, 44(5), 335-346. [Link]

-

Biju, A. T., et al. (2018). Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now. Chemical Science, 9(1), 23-34. [Link]

-

Berkessel, A., et al. (2022). Formation of Breslow intermediates (BIs) from N‐heterocyclic carbenes (NHCs) and aldehydes under aprotic conditions. ResearchGate. [Link]

-

Ogawa, A., & Curran, D. P. (2002). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]

-

Berkessel, A., et al. (2015). NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? Chemical Science, 6(9), 5039-5044. [Link]

-

Reddy, R. S., et al. (2016). An N-heterocyclic carbene-catalyzed switchable reaction of 9-(trimethylsilyl)fluorene and aldehydes: chemoselective synthesis of dibenzofulvenes and fluorenyl alcohols. Organic & Biomolecular Chemistry, 14(4), 1272-1276. [Link]

-

International Science Community Association. (2022). 1-N-Heterocyclic Carbene (NHC) - Catalyzed transformations for the synthesis of heterocycles requirements. Research Journal of Chemical Sciences. [Link]

-

Berkessel, A., et al. (2015). NHC-Catalysed Benzoin Condensation – Is It All Down to the Breslow Intermediate? ResearchGate. [Link]

-

Biju, A. T., et al. (2018). Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now. Chemical Science. [Link]

-

Boyars, A., & Turovs, J. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1145. [Link]

-

Taylor, R. J. K., et al. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers. [Link]

-

Berkessel, A., et al. (2022). Formation of Breslow Intermediates from N-Heterocyclic Carbenes and Aldehydes Involves Autocatalysis by the Breslow Intermediate, and a Hemiacetal. Angewandte Chemie International Edition, 61(23), e202117682. [Link]

-

Cazin, C. S. J., & Mauduit, M. (2012). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 8, 1592–1605. [Link]

-

Berkessel, A., et al. (2022). Formation of Breslow Intermediates from N-Heterocyclic Carbenes and Aldehydes Involves Autocatalysis by the Breslow Intermediate, and a Hemiacetal. PubMed. [Link]

Sources

- 1. research.chalmers.se [research.chalmers.se]

- 2. isca.me [isca.me]

- 3. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. This compound|RUO [benchchem.com]

- 5. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Formation of Breslow Intermediates from N-Heterocyclic Carbenes and Aldehydes Involves Autocatalysis by the Breslow Intermediate, and a Hemiacetal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]

- 13. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde

Welcome to the technical support guide for the purification of 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of this versatile fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A1: The impurity profile is heavily dependent on the synthetic route, but several common species are frequently observed. The primary culprits include:

-

Unreacted Starting Materials: Depending on the synthesis, this could be the precursor molecule that was intended for fluorination or trifluoromethylation. Incomplete reactions are a common source of impurities.

-

Oxidation Product: The aldehyde functional group is highly susceptible to air oxidation, leading to the formation of the corresponding 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid.[1] The presence of this acidic impurity is one of the most frequent challenges. The product is known to be air-sensitive, making this oxidation pathway highly probable.[2]

-

Hydrolysis Byproducts: While the trifluoromethyl (-CF3) group is generally stable, under certain harsh conditions (e.g., strong acid or base with heat), it can undergo hydrolysis to a carboxylic acid group (-COOH).[3][4][5][6] This is a less common but possible side reaction.

-

Incompletely Fluorinated Intermediates: Syntheses involving multi-step fluorination or trifluoromethylation may yield intermediates if the reaction does not go to completion.[7]

Q2: My crude product has a low pH when dissolved in a test solvent. What is the likely cause and how do I fix it?

A2: An acidic pH is almost certainly due to the presence of 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid, the oxidation product of your target aldehyde. Aldehyd autoxidation is a common issue, especially for electron-deficient aldehydes like this one.[1] To remedy this, a simple liquid-liquid extraction is highly effective. Dissolve your crude product in an organic solvent like diethyl ether or dichloromethane and wash it with a mild aqueous base, such as 10% sodium bicarbonate (NaHCO₃) solution.[8] The acidic impurity will be deprotonated and move into the aqueous layer, while your desired aldehyde remains in the organic phase. Follow this with a water wash to remove any residual base before drying and concentrating the organic layer.[8]

Q3: Is vacuum distillation a suitable method for purifying this compound?

A3: Yes, vacuum distillation is a very effective method, particularly for removing non-volatile impurities or those with significantly different boiling points. Given that related trifluoromethylated benzaldehydes can be purified by distillation, this technique is highly applicable.[7][9] For example, a similar compound is distilled at 70-75 °C under a reduced pressure of approximately 0.095 MPa.[7][9] Using a vacuum is critical to lower the boiling point and prevent thermal degradation of the aldehyde at atmospheric pressure.

Q4: How should I choose between flash column chromatography, recrystallization, and distillation for purification?

A4: The optimal choice depends on the nature of the impurities and the scale of your reaction.

-

Choose Flash Column Chromatography when: You have a complex mixture of byproducts with varying polarities. It offers excellent separation of the aldehyde from both more polar impurities (like the benzoic acid) and less polar impurities (like unreacted starting materials). A common eluent system is a gradient of ethyl acetate in hexanes.[7][10]

-

Choose Recrystallization when: Your crude product is a solid and has a relatively high purity (>85-90%). This method is excellent for removing small amounts of impurities to achieve very high purity, but it is less effective for grossly impure mixtures.

-

Choose Vacuum Distillation when: You are working on a larger scale and the main impurities are non-volatile (e.g., baseline material on TLC) or have a boiling point significantly different from your product. It is often more efficient than chromatography for multi-gram quantities.

Q5: How can I prevent the purified this compound from degrading during storage?

A5: Proper storage is crucial to maintain purity. This compound is listed as air-sensitive.[2] To prevent oxidation to the benzoic acid, you must:

-

Use an Inert Atmosphere: Store the container under a blanket of nitrogen or argon.

-

Low Temperature: Keep the sample in a cool, dark location. Refrigeration is highly recommended for long-term stability.[11]

-

Seal Tightly: Ensure the container cap is sealed tightly to prevent moisture and air ingress.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Final Yield | 1. Incomplete reaction. 2. Mechanical loss during workup/extraction. 3. Product co-eluted with impurity during chromatography. | 1. Monitor the reaction progress using GC or TLC to ensure completion. 2. Perform extractions carefully and ensure phase separation is complete. 3. Optimize the chromatography solvent system; use a shallower gradient. |

| Product Purity Does Not Improve After Column Chromatography | 1. The column was overloaded with crude material. 2. The chosen eluent system provides poor separation (co-elution). 3. The product is degrading on the silica gel. | 1. Use a larger column or reduce the amount of sample loaded (typically 1-5% of silica gel weight). 2. Perform TLC with various solvent systems (e.g., Hexanes/DCM, Toluene/EtOAc) to find an optimal mobile phase. 3. Try using deactivated (neutral) silica gel or alumina. |

| White Precipitate Forms in Product During Storage | 1. Slow oxidation to 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid. | 1. Confirm the precipitate's identity (e.g., melting point, IR). 2. Re-purify the aldehyde by washing with a mild base (e.g., NaHCO₃ solution) followed by distillation or passing it through a short plug of silica.[8] 3. Store the purified product under an inert atmosphere (N₂ or Ar) in a tightly sealed vial in the refrigerator.[8][11] |

| Product is a Viscous Oil Instead of a Liquid | 1. Presence of polymeric byproducts. 2. High concentration of non-volatile impurities. | 1. Attempt purification via vacuum distillation, as polymers will remain in the distillation flask. 2. If distillation is not feasible, flash chromatography can separate the desired monomer from high molecular weight species. |

Data & Protocols

Physical & Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₃F₇O | [2][7] |

| Molecular Weight | 260.11 g/mol | [2] |

| Refractive Index (n20/D) | ~1.4154 | [2] |

| Purity (Typical) | >97% | [2] |

| Sensitivity | Air Sensitive | [2] |

Purification Workflow Overview

This diagram illustrates a general decision-making workflow for purifying the crude product.

Caption: Decision workflow for purification.

Impurity Relationship Diagram

This diagram shows the relationship between the target compound and its most common derivative impurities.

Caption: Product and common impurity relationships.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for separating the target aldehyde from impurities of different polarities.

-

TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is 5-10% Ethyl Acetate in Hexanes. The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation.

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% Ethyl Acetate in Hexanes).[12] Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a level surface.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For oils or solids, pre-adsorbing the crude mixture onto a small amount of silica gel or Celite is highly recommended to ensure a tight application band.[12]

-

Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis. For instance, you might run a gradient from 2% to 15% Ethyl Acetate in Hexanes.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Acidic Impurity Removal via Aqueous Wash

This is a prerequisite step before distillation or if the only major impurity is the corresponding benzoic acid.

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

-

Base Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form. Allow the layers to separate.

-

Separation: Drain the lower aqueous layer. Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acidic impurity.

-

Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate.

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the aldehyde, now free of acidic impurities.

References

- CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound - Google Patents.

-

2-Fluoro-4-(trifluoromethyl)benzaldehyde | CAS#:89763-93-9 | Chemsrc. Chemsrc. [Link]

- WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents.

-

Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis - ResearchGate. ResearchGate. [Link]

-

4-Trifluoromethylbenzaldehyde - Grokipedia. Grokipedia. [Link]

-

Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles | Journal of the American Chemical Society - ACS Publications. ACS Publications. [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

-

Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Royal Society of Chemistry. [Link]

- CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents.

-

Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC. National Center for Biotechnology Information. [Link]

-

Analytical Methods - RSC Publishing. Royal Society of Chemistry. [Link]

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents.

-

H. Meerwein, this volume, p. 1080 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART III. PHENYLBISTRIFLUOROMETHYLPHOSPHINE AND RELATED COMPOUNDS - Canadian Science Publishing. Canadian Science Publishing. [Link]

-

2,4-Bis(trifluoromethyl)benzaldehyde | C9H4F6O | CID 2736095 - PubChem. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound|RUO [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

- 10. 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde | 1428234-81-4 | Benchchem [benchchem.com]

- 11. grokipedia.com [grokipedia.com]

- 12. orgsyn.org [orgsyn.org]

Technical Support Center: GC-MS Analysis of 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde and its reaction byproducts. This resource is designed for researchers, chemists, and drug development professionals who utilize this highly reactive and versatile building block. The unique electronic properties imparted by the fluorine and trifluoromethyl groups make this compound invaluable in synthesis but also present specific analytical challenges.[1]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format. It moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to not only solve immediate problems but also to proactively improve your analytical workflow.

Section 1: Troubleshooting Guide - From Symptoms to Solutions

This section addresses specific, common issues encountered during the GC-MS analysis of fluorinated benzaldehydes.

Q1: Why are my chromatographic peaks for the parent aldehyde and related byproducts showing significant tailing?

Answer: Peak tailing for active compounds like fluorinated aldehydes is a frequent issue, typically pointing to unwanted interactions between your analytes and the GC system. Here’s how to diagnose and resolve the problem.

Causality: The aldehyde group and the electronegative fluorine and trifluoromethyl substituents can interact with active sites (e.g., free silanol groups) in the GC inlet liner, column, or transfer line. This leads to reversible adsorption, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

Troubleshooting Protocol:

-

Inlet Liner Deactivation: The inlet is the most common source of activity.

-

Action: Replace your current liner with a new, factory-deactivated liner. Tapered liners often improve focusing of the sample onto the column, which can also enhance peak shape.

-

Pro-Tip: If you suspect your liner deactivation is insufficient for these challenging compounds, consider in-situ silylation of the liner, though this is an advanced technique. For most applications, a high-quality commercial deactivated liner is sufficient.[2]

-

-

Column Health: The stationary phase of the column can degrade over time, exposing active sites.

-

Solvent Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak distortion.

-

Action: Ensure your sample is dissolved in a solvent that has a polarity similar to the stationary phase (e.g., use hexane or ethyl acetate for a nonpolar or mid-polar column, respectively).[3]

-

-

Consider Derivatization: If the aldehyde is too active and the above steps do not resolve the issue, derivatization can make the analyte more suitable for GC analysis by masking the active aldehyde group.[4][5]

-

Action: Convert the aldehyde to a more stable and less polar derivative, such as an oxime.[6] This is a robust chemical modification that significantly reduces tailing.

-

Q2: I'm seeing unexpected peaks in my chromatogram that are not my starting material or expected product. How do I identify them?

Answer: Identifying unknown peaks is a systematic process of elimination and confirmation. The structure of this compound lends itself to several predictable side reactions.

Workflow for Unknown Peak Identification:

Common Byproduct Identification:

The primary reactive site is the aldehyde group, which is susceptible to both oxidation and reduction.[1]

| Potential Byproduct | Chemical Name | Reaction Type | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |

| Parent Compound | This compound | - | 260.08 | 259 (M-H), 231 (M-CHO), 191 (M-CF3) |

| Byproduct 1 | 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid | Oxidation | 276.08 | 276 (M+), 259 (M-OH), 231 (M-COOH) |

| Byproduct 2 | (2-Fluoro-4,6-bis(trifluoromethyl)phenyl)methanol | Reduction | 262.10 | 262 (M+), 243 (M-F), 193 (M-CF3) |